

"effect of binder composition on the mechanical properties of cemented carbides"

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Compound of Interest

Compound Name: Tungsten carbide

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Technical Support Center: Cemented Carbides

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cemented carbides. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the sintering and mechanical testing of cemented carbides.

Sintering Defects

Q1: My sintered cemented carbide samples are exhibiting high porosity. What are the potential causes and how can I resolve this?

A1: High porosity in sintered samples is a common issue that can significantly degrade mechanical properties. The primary causes and their solutions are outlined below:

- **Insufficient Sintering Temperature or Time:** If the temperature is too low or the holding time is too short, the binder metal may not fully melt and infiltrate the pores between the carbide grains.^[1]

- Solution: Optimize the sintering cycle by increasing the temperature or extending the holding time according to the specific binder composition. Refer to material data sheets or conduct trial runs.[2]
- Inadequate Compaction: Poor initial compaction of the green body can leave large voids that are difficult to eliminate during sintering.
 - Solution: Ensure uniform powder filling in the die and apply sufficient compaction pressure to achieve a high green density.
- Contamination: Impurities in the raw powders or the sintering atmosphere can inhibit proper densification.[1][2]
 - Solution: Use high-purity powders and maintain a clean environment during powder handling. Ensure the sintering furnace has a high-quality vacuum or controlled inert atmosphere to prevent oxidation.[2]
- Improper Binder "Wetting": The binder must effectively "wet" the carbide particles to facilitate densification.
 - Solution: Ensure the chosen binder is appropriate for the carbide phase and that the sintering temperature is sufficient to promote good wetting.

Q2: I've observed the formation of the brittle 'eta (η) phase' in my WC-Co samples. What causes this and how can it be prevented?

A2: The eta (η) phase (a carbon-deficient form of **tungsten carbide**) is detrimental to the toughness of cemented carbides.[3] Its formation is primarily due to an imbalance in the carbon content of the material.

- Cause: Insufficient carbon levels, often resulting from improper formulation of the initial powder mixture, decarburization during sintering, or prolonged exposure of unsintered parts to the atmosphere.[3]
 - Solution:

- Carbon Content Control: Carefully control the carbon content in the initial powder mixture. The addition of a small amount of free carbon can help prevent the formation of the eta phase.[4]
- Sintering Atmosphere: Use a controlled sintering atmosphere with a higher redox potential to prevent decarburization.[5]
- Avoid Oxidation: Minimize exposure of the green compacts to air, especially at elevated temperatures, to prevent oxidation that can lead to carbon loss.

Q3: My sintered samples are deformed or warped. What are the likely causes?

A3: Deformation during sintering can arise from several factors related to the green body and the sintering process itself.

- Uneven Density Distribution: Non-uniform density in the green compact will lead to differential shrinkage during sintering.[6]
 - Solution: Ensure uniform powder filling and pressure distribution during compaction.
- Unreasonable Furnace Loading: Improper placement of samples in the sintering furnace can lead to uneven heating.[6]
 - Solution: Use flat, stable setters and arrange the samples to ensure uniform heat exposure.
- Severe Local Carbon Deficiency: A localized lack of carbon can reduce the amount of liquid phase, leading to uneven shrinkage.[6]
 - Solution: Ensure homogeneous mixing of the initial powders to achieve a uniform carbon distribution.

Mechanical Testing Issues

Q4: I am getting inconsistent hardness readings on my cemented carbide samples. What could be the cause?

A4: Inconsistent hardness values can stem from both the material itself and the testing procedure.

- Material-Related Causes:
 - Porosity: The presence of pores will lead to lower and more variable hardness readings.
 - Phase Inhomogeneity: An uneven distribution of the binder or the presence of phases like the eta phase will cause localized variations in hardness.[\[7\]](#)
 - Coarse or Uneven Grain Structure: A non-uniform grain size distribution can lead to scatter in hardness measurements.[\[7\]](#)
- Testing Procedure-Related Causes:
 - Improper Sample Preparation: The sample surface must be properly prepared to be flat, smooth, and free of defects from grinding.[\[8\]](#)
 - Surface Irregularities: Rough or non-flat surfaces can lead to inaccurate readings.[\[8\]](#)
 - Incorrect Load or Indenter: Ensure the correct load and indenter (e.g., Vickers diamond pyramid) are used according to standard test methods like ISO 3878.[\[9\]](#)
 - Proximity of Indentations: Indentations placed too close to each other or to the edge of the sample can yield erroneous results.

Q5: My transverse rupture strength (TRS) test results show a large amount of scatter. Why is this happening?

A5: A high degree of scatter in TRS values is often indicative of defects within the material or issues with the test specimens.

- Internal Defects: The fracture strength of brittle materials like cemented carbides is highly sensitive to internal flaws such as pores, inclusions, and micro-cracks.[\[10\]](#)[\[11\]](#) The random size and distribution of these defects lead to a statistical distribution of TRS values.[\[10\]](#)
 - Solution: Improve the sintering process to minimize porosity and ensure the use of high-purity raw materials.

- Surface Defects: Flaws introduced during grinding and sample preparation can act as stress concentrators, leading to premature failure and lower TRS values.[\[12\]](#)
 - Solution: Employ careful grinding and polishing techniques to produce a smooth, defect-free surface on the test specimens. All grinding marks should be parallel to the length of the specimen.[\[10\]](#)
- Specimen Geometry: Ensure that the test specimens meet the dimensional and geometric tolerances specified in the relevant standard (e.g., ASTM B406).[\[10\]](#)

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the influence of binder composition on the mechanical properties of cemented carbides.

Q1: How does the cobalt (Co) content affect the hardness and toughness of cemented carbides?

A1: Cobalt is the most common binder in cemented carbides. Its concentration has a significant and inverse effect on hardness and toughness.

- Hardness: Hardness increases as the cobalt content decreases. A lower binder content means a higher volume fraction of the hard **tungsten carbide** (WC) phase.[\[12\]](#)[\[13\]](#)
- Toughness and Strength: Toughness, often measured by fracture toughness (KIC) or transverse rupture strength (TRS), generally increases with higher cobalt content.[\[13\]](#) However, TRS reaches a maximum at a cobalt content of approximately 15-20 wt% and then may decrease.[\[12\]](#)[\[13\]](#)

Q2: What are the advantages and disadvantages of using nickel (Ni) or iron-nickel (FeNi) binders instead of cobalt?

A2: Nickel and iron-based binders are common alternatives to cobalt, driven by cost, availability, and health concerns associated with cobalt.

- Nickel (Ni) Binders:

- Advantages: Generally offer better corrosion resistance than cobalt. Some studies show that Ni-bonded carbides can have promising hardness to fracture toughness ratios.[14]
- Disadvantages: May result in lower hardness and toughness compared to cobalt binders at similar binder contents.
- Iron-Nickel (FeNi) Binders:
 - Advantages: Can achieve excellent combinations of hardness and toughness, sometimes comparable to industrial WC-Co grades.[15]
 - Disadvantages: The optimal processing window (especially carbon content) can be very narrow, making industrial implementation challenging.[15] They may also exhibit inferior high-temperature properties compared to cobalt-based materials.[15]

Q3: What are high-entropy alloy (HEA) binders and how do they affect the properties of cemented carbides?

A3: High-entropy alloys are multicomponent alloys, typically with five or more elements in roughly equal proportions, used as a binder phase.[16][17]

- Effect on Properties: Substituting traditional binders with HEAs can lead to significant improvements in mechanical properties.[16][17]
 - Refined Microstructure: HEA binders can promote the refinement of WC grains during sintering.[16][18]
 - Enhanced Mechanical Properties: Cemented carbides with HEA binders have shown superior combinations of hardness and fracture toughness compared to conventional WC-Co grades.[16][17][19] For example, a WC-based carbide with a 20 wt.% AlFeCoNiCrTi HEA binder achieved a hardness of 2358 HV and a fracture toughness of 12.1 MPa·m^{1/2}. [16][18]

Q4: How does the **tungsten carbide** (WC) grain size influence mechanical properties?

A4: Along with the binder content, the WC grain size is a critical factor in determining the mechanical properties of cemented carbides.

- Fine Grain Size: Finer WC grains lead to higher hardness and wear resistance but generally lower toughness.[12]
- Coarse Grain Size: Coarser WC grains result in lower hardness but improved toughness and resistance to shock.[12]

Data Presentation

Table 1: Mechanical Properties of Cemented Carbides with Different Binder Compositions

Binder Composition	Binder Content (wt. %)	Hardness (HV)	Fracture Toughness (KIC, MPa·m ^{1/2})	Transverse Rupture Strength (TRS, MPa)
WC-Co	3	~2172	~8.58	-
WC-Co	5	~2025	~10.30	-
WC-Co	10	~1600	>10	-
WC-FeNi	3	~2223	~8.66	-
WC-FeNi	5	~1947	~9.75	-
WC-FeNiCoCr	15	-	-	2800 - 3000
WC-HEA (Co _{27.4} Cr _{13.8} Fe 27.4Ni _{27.4} Mo ₄)	10	~2141	~10.5	-
WC-HEA (AlFeCoNiCrTi)	20	~2358	~12.1	-

Data compiled from multiple sources.[16][18][20][21][22] Values can vary based on WC grain size and processing conditions.

Experimental Protocols

1. Vickers Hardness Testing (based on ISO 3878)

- Objective: To determine the hardness of a cemented carbide sample by measuring the resistance to indentation by a diamond indenter.
- Methodology:
 - Sample Preparation:
 - Section the sample to the desired size.
 - Mount the sample in a conductive or non-conductive medium.
 - Grind the surface using progressively finer abrasive papers (e.g., from 220 to 1200 grit) to achieve a flat surface.
 - Polish the surface using diamond suspensions (e.g., 6 μm , 3 μm , and 1 μm) to a mirror finish.
 - For a final polish, use a colloidal silica suspension for chemo-mechanical polishing to remove any remaining surface deformation.[\[23\]](#)
 - Testing Procedure:
 - Place the prepared sample on the stage of the Vickers hardness tester.
 - Select the appropriate load, typically HV30 (a 30 kgf load) for cemented carbides.[\[9\]](#)
 - Bring the sample surface into focus.
 - Apply the load, allowing the diamond pyramid indenter to penetrate the surface for a standard dwell time (e.g., 10-15 seconds).[\[24\]](#)
 - After the load is removed, measure the two diagonals of the resulting indentation using the microscope.
 - Calculate the Vickers hardness value based on the applied load and the average diagonal length.
 - Common Pitfalls:

- Insufficient polishing, leaving scratches that interfere with diagonal measurement.
- Tilting the sample, resulting in a distorted indentation.
- Making indentations too close to the edge of the sample or to each other.

2. Transverse Rupture Strength (TRS) Testing (based on ASTM B406)

- Objective: To measure the flexural strength of a cemented carbide specimen.
- Methodology:
 - Specimen Preparation:
 - Prepare rectangular test specimens with dimensions as specified in the standard (e.g., 1.25 in. length x 0.250 in. width x 0.062 in. thickness).
 - Grind all surfaces to a fine finish, with the final grinding direction parallel to the length of the specimen.[\[10\]](#)
 - Slightly chamfer the four longitudinal edges to reduce stress concentrations.[\[10\]](#)
 - Visually inspect each specimen for cracks, chips, or other defects.[\[10\]](#)
 - Testing Procedure:
 - Place the specimen on two cylindrical supports in a three-point bend test fixture.[\[25\]](#)
 - Apply a compressive load to the center of the specimen at a constant rate until fracture occurs.[\[10\]](#)
 - Record the maximum load at which the specimen fractures.
 - Calculation:
 - Calculate the TRS using the formula: $TRS = (3 * P * L) / (2 * w * t^2)$, where P is the fracture load, L is the distance between the supports, w is the width of the specimen, and t is the thickness.

- Common Pitfalls:

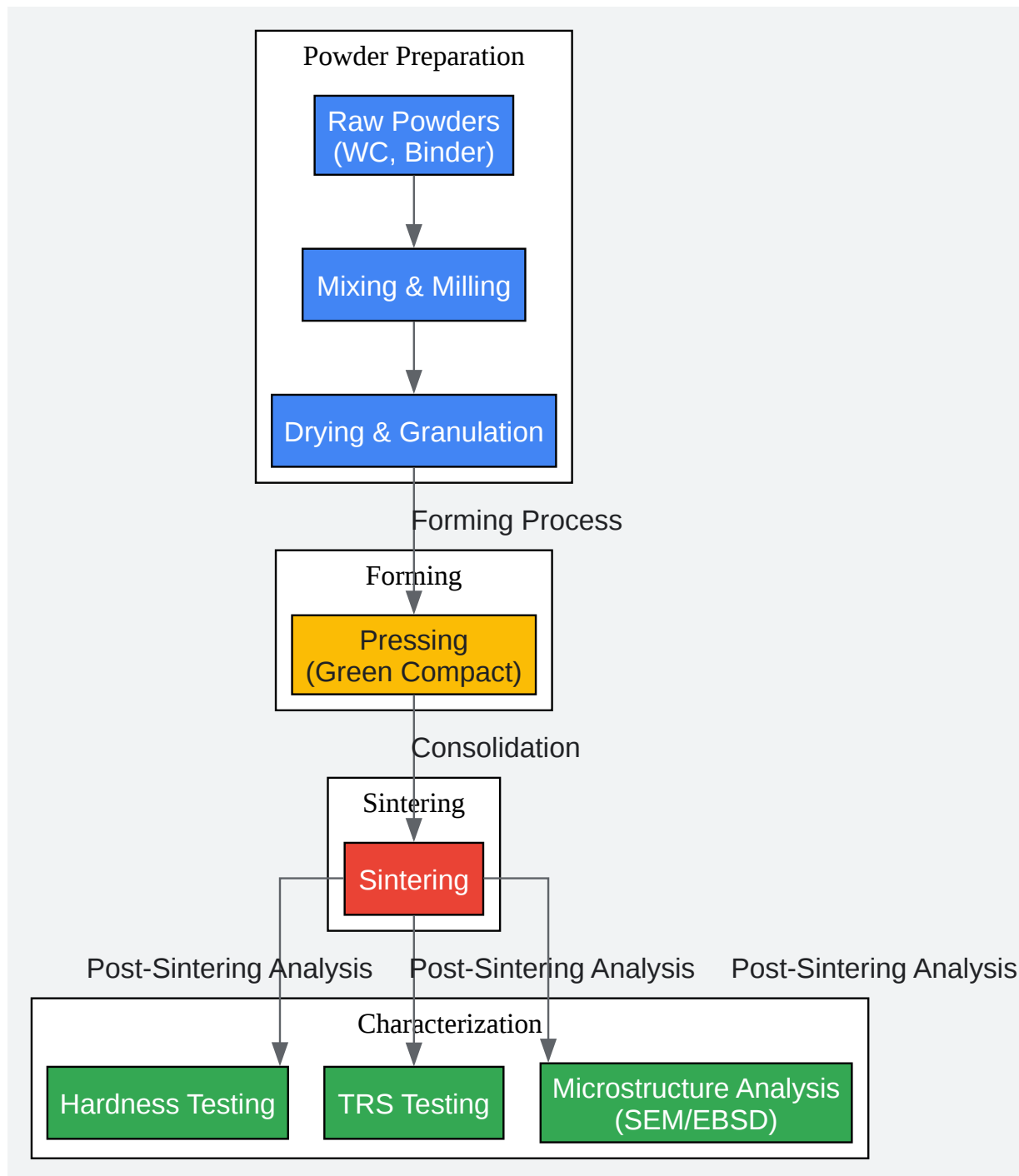
- Poor surface finish or edge quality of the specimen, leading to premature failure.
- Misalignment of the specimen in the test fixture.
- Incorrect loading rate.

3. Grain Size Analysis via Electron Backscatter Diffraction (EBSD)

- Objective: To determine the size, distribution, and orientation of grains in the microstructure.
- Methodology:
 - Sample Preparation: This is a critical step as EBSD is a surface-sensitive technique.[\[26\]](#)
 - Perform mechanical grinding and polishing as described for hardness testing to achieve a mirror-like finish.
 - The final polishing step is crucial to remove the thin layer of surface deformation introduced by mechanical polishing. Chemo-mechanical polishing with colloidal silica is highly recommended.[\[23\]](#)[\[26\]](#)
 - Alternatively, ion milling can be used to produce a damage-free surface.[\[27\]](#)
 - EBSD Analysis:
 - Place the prepared sample in a Scanning Electron Microscope (SEM) equipped with an EBSD detector.
 - Tilt the sample to approximately 70° relative to the electron beam.
 - Scan the electron beam across the area of interest.
 - The EBSD detector captures the diffraction patterns generated by the backscattered electrons.

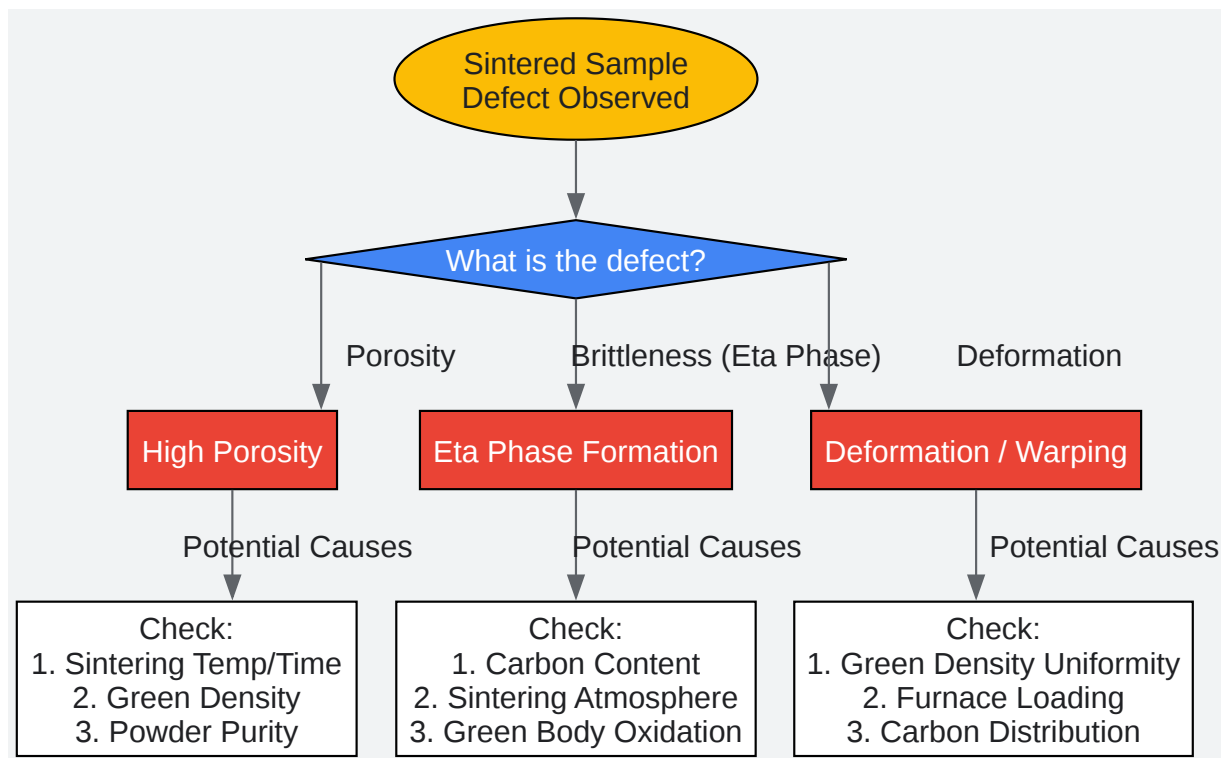
- Software indexes these patterns to determine the crystal orientation at each point, creating a map of the grain structure.
- Data Processing:
 - Use the EBSD software to clean up the data and calculate various parameters, including average grain size, grain size distribution, and grain boundary characteristics.
- Common Pitfalls:
 - Inadequate sample preparation leading to a poor-quality or non-existent diffraction pattern.[\[28\]](#)
 - Surface charging on non-conductive samples. A light carbon coat may be necessary, but it must be thin enough not to obscure the diffraction pattern.
 - Incorrect microscope and detector settings.

Visualizations



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Caption: Experimental workflow for cemented carbide fabrication and characterization.



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Caption: Troubleshooting flowchart for common sintering defects in cemented carbides.

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